molecular formula C19H12N2O6S B2826548 4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]benzoic acid CAS No. 714261-20-8

4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]benzoic acid

Cat. No.: B2826548
CAS No.: 714261-20-8
M. Wt: 396.37
InChI Key: ZBAOXGUVNUTLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]benzoic acid is a complex organic compound with a molecular formula of C19H12N2O6S. This compound is known for its unique structure, which includes a benzo[de]isoquinolinyl moiety and a sulfonylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .

Scientific Research Applications

4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The benzo[de]isoquinolinyl moiety can intercalate with DNA or interact with proteins, affecting their function. These interactions can lead to various biological effects, such as enzyme inhibition, modulation of signaling pathways, and alteration of gene expression .

Comparison with Similar Compounds

4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]benzoic acid can be compared with other similar compounds, such as:

    4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]benzamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group.

    4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]phenylacetic acid: This compound has an acetic acid moiety instead of a benzoic acid moiety.

    4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]benzenesulfonic acid: This compound has a sulfonic acid group instead of a carboxylic acid group

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(1,3-dioxobenzo[de]isoquinolin-5-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O6S/c22-17-14-3-1-2-11-8-13(9-15(16(11)14)18(23)20-17)28(26,27)21-12-6-4-10(5-7-12)19(24)25/h1-9,21H,(H,24,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAOXGUVNUTLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)NC3=O)S(=O)(=O)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]benzoic acid
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4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]benzoic acid
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4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]benzoic acid
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4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]benzoic acid
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4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]benzoic acid

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